molecular formula C20H28N2O4 B5673627 [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone

Cat. No.: B5673627
M. Wt: 360.4 g/mol
InChI Key: HHLKCPYJCWSMRU-PXNSSMCTSA-N
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Description

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring system with multiple functional groups, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of hydroxyl and methyl groups. The final step involves the attachment of the benzoyl group. Common reagents used in these reactions include organolithium reagents, catalysts like Cu(acac)2 or Fe(acac)3, and various solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quaternary ammonium cations and acetylene derivatives .

Scientific Research Applications

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways . This interaction can lead to various physiological effects, depending on the target and context.

Properties

IUPAC Name

[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-14-3-5-15(6-4-14)18(24)21-10-7-16(8-11-21)19(25)22-12-9-20(2,26)17(23)13-22/h3-6,16-17,23,26H,7-13H2,1-2H3/t17-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLKCPYJCWSMRU-PXNSSMCTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCC(C(C3)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CC[C@]([C@H](C3)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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